Methyl 3-bromoquinoline-8-carboxylate can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon. The presence of the bromine atom and the carboxylate group enhances its reactivity and versatility in chemical reactions.
The synthesis of methyl 3-bromoquinoline-8-carboxylate typically involves two main steps: bromination followed by esterification.
Bromination Process:
Esterification Process:
The molecular structure of methyl 3-bromoquinoline-8-carboxylate consists of:
The compound's structure can be represented by its InChI key: InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3
, indicating its connectivity and functional groups .
Methyl 3-bromoquinoline-8-carboxylate participates in several types of chemical reactions:
The mechanism of action for methyl 3-bromoquinoline-8-carboxylate varies depending on its application, particularly in medicinal chemistry:
Methyl 3-bromoquinoline-8-carboxylate has multiple significant applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3